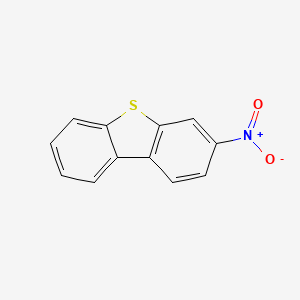

3-Nitrodibenzothiophene

Description

Context and Structural Significance of Nitrated Dibenzothiophenes

The nitration of dibenzothiophene (B1670422) introduces a potent electron-withdrawing nitro group, which substantially influences the electronic distribution and reactivity of the aromatic system. Dibenzothiophene typically undergoes electrophilic substitution, with the attack preferentially occurring at the 2-position. thieme-connect.de However, the conditions required for nitration can also lead to the oxidation of the sulfur atom, forming dibenzothiophene-5-oxide (a sulfoxide) or dibenzothiophene-5,5-dioxide (a sulfone). thieme-connect.deucl.ac.uk

This oxidation of the sulfur center is structurally significant because it alters the directing effect for subsequent electrophilic substitutions. Oxidation of the sulfur atom to a sulfone group deactivates the molecule towards electrophilic attack but directs substitution to the 3- and 7-positions. thieme-connect.de This provides a strategic route to synthesizing 3-substituted dibenzothiophenes, which are otherwise difficult to obtain through direct substitution on the parent dibenzothiophene. thieme-connect.de Therefore, the interplay between nitration and sulfur oxidation is a key aspect of the chemistry of nitrated dibenzothiophenes. The synthesis of various nitrated dibenzothiophenes, including 2-nitro, 3-nitro, 2,8-dinitro, and 3,7-dinitro derivatives, has been accomplished through established methods. ucl.ac.uk

Historical Perspective of Dibenzothiophene Nitration Research

Research into the nitration of dibenzothiophene has faced persistent challenges, primarily due to the susceptibility of the sulfur atom to oxidation under nitrating conditions. ucl.ac.uk Early research focused on controlling reaction conditions to achieve selective nitration while avoiding the formation of sulfoxides and sulfones. ucl.ac.ukkyushu-u.ac.jp The synthesis of various polynitro derivatives of dibenzothiophene and its oxidized forms was pursued for their potential as energy-rich materials. ucl.ac.uk

Historical methods often involved direct nitration using mixed acids, which could lead to a mixture of products, including oxidized species. ucl.ac.uk For instance, nitrating dibenzothiophene-5-oxide proved difficult to advance beyond the 3,7-dinitro stage due to the ease of further oxidation. ucl.ac.uk A procedure for the nitration of dibenzothiophene sulfoxide (B87167) was reported in the literature as early as 1952. google.com Similarly, studies from the mid-20th century explored the nitration of various dibenzothiophene derivatives, such as its amino derivatives, contributing to the foundational knowledge of reactivity patterns within this heterocyclic system. acs.org The development of synthetic strategies, such as the nitration of the pre-oxidized dibenzothiophene-5,5-dioxide, provided more controlled pathways to specific isomers like 3-nitrodibenzothiophene-5,5-dioxide. ucl.ac.uk

Research Relevance of this compound within Organic Chemistry

The research relevance of this compound in organic chemistry stems primarily from its role as a versatile synthetic intermediate. libretexts.orgwikipedia.orgorgchemres.org The nitro group at the 3-position can be readily converted into other functional groups, providing access to a range of 3-substituted dibenzothiophene derivatives that are not easily accessible by other means. thieme-connect.de

A significant application is the reduction of the nitro group to an amino group, yielding 3-aminodibenzothiophene. indexcopernicus.com This amino derivative serves as a precursor for more complex molecules. For example, 3-aminodibenzothiophene-5,5-dioxide, derived from this compound-5,5-dioxide, is a key building block in the synthesis of novel compounds. indexcopernicus.com Furthermore, polynitro derivatives of dibenzothiophene have been investigated for their potential use as energy-rich components in pyrotechnic compositions. ucl.ac.uk

The unique electronic properties imparted by the nitro group also make this compound and its derivatives subjects of interest in materials science and medicinal chemistry. cymitquimica.com For example, dibenzothiophene-based structures have been explored for applications such as imaging agents for nicotinic acetylcholine (B1216132) receptors. google.com

Data Tables

Table 1: Physical and Chemical Properties of this compound Derivatives

| Property | This compound-5-oxide (B10778933) | This compound-5,5-dioxide |

| CAS Number | 68925-98-4 chemsrc.com | 51762-59-5 chemsrc.com |

| Molecular Formula | C12H7NO3S chemsrc.com | C12H7NO4S chemsrc.com |

| Molecular Weight | 245.254 g/mol chemsrc.com | 261.253 g/mol chemsrc.com |

| Exact Mass | 245.015 g/mol chemsrc.com | 261.010 g/mol chemsrc.com |

| Density | - | 1.566 g/cm³ chemsrc.com |

| Boiling Point | - | 501.5 °C at 760 mmHg chemsrc.com |

| Flash Point | - | 257.1 °C chemsrc.com |

Table 2: Spectroscopic Data for this compound semanticscholar.org

| Spectrum Type | Data |

| ¹H NMR (CDCl₃, 399.78 MHz) | δ 7.53-7.61 (m, 2H), 7.93 (d, J = 7.8 Hz, 1H), 8.23-8.34 (m, 3H), 8.77 (d, J = 1.8 Hz, 1H) |

| ¹³C NMR (CDCl₃, 100.53 MHz) | δ 119.0, 119.8, 121.8, 123.0, 123.3, 125.4, 128.8, 133.9, 139.8, 140.5, 141.9, 146.4 |

| High-Resolution Mass Spectrometry (HRMS-EI) | Calculated for C₁₂H₇NO₂S: 229.0198, Found: 229.0198 (Note: The linked source contains conflicting HRMS data for a different compound in the same entry; the correct calculated mass for C12H7NO2S is provided here for accuracy). |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94764-55-3 |

|---|---|

Molecular Formula |

C12H7NO2S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

3-nitrodibenzothiophene |

InChI |

InChI=1S/C12H7NO2S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H |

InChI Key |

ZPEZGWPZHITXSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Nitrodibenzothiophene and Its Derivatives

Direct Nitration Approaches to Dibenzothiophene (B1670422)

Direct nitration of dibenzothiophene (DBT) represents the most straightforward conceptual approach to introducing a nitro group onto the aromatic framework. However, this method is often complicated by issues of regioselectivity and competing oxidation reactions at the sulfur atom.

Electrophilic Aromatic Nitration Mechanisms in Dibenzothiophenes

The nitration of dibenzothiophene follows the general mechanism of electrophilic aromatic substitution (SEAr). The process is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Attack by the Aromatic Ring: The π-electron system of the dibenzothiophene ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. nih.gov In this intermediate, the cyclic conjugation of the aromatic system is temporarily broken at the carbon of substitution. nih.gov

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring system and yields the final nitro-substituted product. masterorganicchemistry.com

In the context of dibenzothiophene, electrophilic attack is generally favored at the 2- and 8-positions due to the ortho- and para-directing influence of the sulfide (B99878) group. datapdf.com This makes the direct synthesis of 3-nitrodibenzothiophene challenging due to poor regioselectivity. chemicalbook.com

Influence of Reaction Conditions on Nitration Regioselectivity

The distribution of isomers in the direct nitration of dibenzothiophene is highly sensitive to the reaction conditions, including the nitrating agent, solvent, and temperature. The inherent reactivity of the sulfur atom means that it can be easily oxidized to a sulfoxide (B87167) or sulfone, which further complicates the reaction.

Nitration of dibenzothiophene with nitrogen tetroxide (N₂O₄) in dichloromethane (B109758), for example, primarily yields dibenzothiophene sulfoxide and 2-nitrodibenzothiophene (B130779). researchgate.netresearchgate.net A study on the nitration of dibenzothiophene using nitric acid in acetic acid afforded the 2-nitro isomer in a modest 26% yield. researchgate.net These findings underscore the difficulty in directing the nitration to the 3-position via direct methods. Controlling the temperature is critical to minimize the oxidation of the sulfur atom and prevent over-nitration. evitachem.com

| Nitrating Agent/Conditions | 1-Nitro Isomer (%) | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) | 4-Nitro Isomer (%) | Dibenzothiophene Sulfoxide Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N₂O₄ in Dichloromethane | 3 | 81 | 1 | 16 | 70 | researchgate.net |

| Nitrous Acid Catalyzed (HNO₃ in Acetic Acid) | 2 | 81 | 1 | 16 | 50 | researchgate.net |

Nitrous Acid Catalysis in Aromatic Nitrations

Nitration reactions can be catalyzed by the presence of nitrous acid (HNO₂). rsc.org This catalytic pathway often involves a different mechanism than direct nitration by the nitronium ion and can be significant under milder conditions. acs.orgnih.gov The mechanism may involve electron transfer from the aromatic compound to a nitrosating species, forming a radical cation. cdnsciencepub.com For naphthalene, the kinetics of nitrous acid-catalyzed nitration show a complex dependence, including a term that is second-order with respect to the aromatic compound, suggesting the formation of a dimeric radical cation. cdnsciencepub.com

In the case of dibenzothiophene, nitrous acid catalyzed (NAC) nitration in acetic acid results in a product distribution heavily favoring the 2-nitro isomer and the formation of dibenzothiophene sulfoxide, with only trace amounts of this compound produced. researchgate.netresearchgate.net This indicates that NAC nitration is not a viable method for the regioselective synthesis of the 3-nitro isomer.

Indirect Synthesis Pathways involving Functional Group Transformations

Given the challenges of regioselectivity in direct nitration, indirect methods that involve modifying the dibenzothiophene core prior to nitration offer a more controlled and effective route to this compound. These strategies rely on the conversion of the sulfur atom to an oxidized form, which alters the electronic properties of the ring system and directs nitration to the desired position.

Synthesis via Reduction of this compound-S-Oxides

A highly effective indirect route involves the oxidation of dibenzothiophene to its corresponding sulfoxide, followed by nitration and subsequent reduction. datapdf.comacs.org

The key steps are:

Oxidation: Dibenzothiophene is first oxidized to dibenzothiophene-5-oxide. mdma.ch

Nitration: The dibenzothiophene-5-oxide is then nitrated. The sulfoxide group (-SO-) is electron-withdrawing and acts as a meta-director, guiding the incoming electrophile (NO₂⁺) to the 3-position. datapdf.comacs.org This step produces This compound-5-oxide (B10778933) with high regioselectivity.

Reduction: The final step is the selective reduction of the sulfoxide group back to a sulfide without affecting the nitro group. This can be achieved using reagents like hydrobromic acid in glacial acetic acid or stannous chloride with concentrated hydrochloric acid. datapdf.comacs.org The sulfoxide is readily reduced under conditions where the nitro group remains intact. acs.orgthieme-connect.de This pathway provides a much simpler and higher-yielding route to 3-substituted dibenzothiophenes compared to direct methods. acs.org

A synthesis of this compound reported in a dissertation involved treating a warm solution of this compound-5-oxide in glacial acetic acid with concentrated hydrobromic acid, allowing the reduction to proceed for 30 minutes.

Conversion of Sulfur-Oxidized Dibenzothiophene Precursors

This strategy encompasses the use of either the sulfoxide or the more highly oxidized sulfone as a directing group. Oxidation of the sulfur atom in dibenzothiophene deactivates the ring towards electrophilic substitution and directs incoming substituents to the 3-position. thieme-connect.de

Dibenzothiophene-5,5-dioxide (Sulfone) Route:

Oxidation: Dibenzothiophene is oxidized to dibenzothiophene-5,5-dioxide. This can be accomplished using oxidizing agents like hydrogen peroxide. researchgate.net

Nitration: The sulfone group (-SO₂-) is a strong deactivating and meta-directing group. Nitration of dibenzothiophene-5,5-dioxide with a mixture of nitric and sulfuric acid yields this compound-5,5-dioxide. prepchem.com

Reduction: The sulfone group is more difficult to reduce than a sulfoxide. However, it can be reduced back to the sulfide using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netthieme-connect.de This method provides an alternative, albeit one requiring a more powerful reducing agent, to access 3-substituted dibenzothiophenes. thieme-connect.de

| Pathway | Intermediate | Key Advantage | Typical Reagents | Reference |

|---|---|---|---|---|

| Sulfoxide Route | This compound-5-oxide | High regioselectivity in nitration; mild reduction conditions. | Oxidation: H₂O₂; Nitration: HNO₃/H₂SO₄; Reduction: HBr/AcOH or SnCl₂/HCl | acs.org, datapdf.com |

| Sulfone Route | This compound-5,5-dioxide | High regioselectivity due to strong directing effect of sulfone group. | Oxidation: H₂O₂; Nitration: HNO₃/H₂SO₄; Reduction: LiAlH₄ | prepchem.com, thieme-connect.de |

Derivatization from Aminodibenzothiophene Intermediates

Aminodibenzothiophenes serve as versatile intermediates in the synthesis of various functionalized dibenzothiophene derivatives. The primary amino group can be readily converted into other functional groups, allowing for diverse molecular modifications.

One of the most significant applications of aminodibenzothiophenes is in the Sandmeyer reaction . This well-established method involves the conversion of the primary aromatic amine into a diazonium salt, which can then be displaced by a wide range of nucleophiles. wikipedia.orggeeksforgeeks.orgquora.com The process typically begins with the diazotization of the aminodibenzothiophene using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. geeksforgeeks.org The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively. wikipedia.orggeeksforgeeks.org

A specific example involves the conversion of 3-aminodibenzothiophene into 3-iododibenzothiophene. In this procedure, a solution of 3-aminodibenzothiophene is treated with sodium nitrite in the presence of sulfuric acid, followed by reaction with potassium iodide and copper bronze to yield the iodo derivative. dss.go.th This highlights a Sandmeyer-type reaction where the amino group is effectively replaced by iodine. dss.go.th

Furthermore, aminodibenzothiophenes are valuable precursors in modern cross-coupling reactions. lookchem.com They can participate in palladium-catalyzed processes, such as Suzuki coupling, to form new carbon-carbon bonds, expanding the complexity of the molecular framework. lookchem.com The amine group can also be oxidized to afford nitroso or nitro derivatives, providing a pathway back to nitrodibenzothiophenes if required.

Catalytic Synthesis Routes for this compound and Related Structures

Catalytic methods offer efficient and elegant routes to the dibenzothiophene core structure, often proceeding with high atom economy under milder conditions than classical methods.

A novel and powerful strategy for synthesizing dibenzothiophene derivatives involves a palladium(II)-catalyzed reaction that proceeds through the cleavage of both carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. rsc.org This method is distinct from traditional cross-coupling reactions as it does not require pre-functionalized starting materials (like aryl halides) or the use of stoichiometric external oxidants. rsc.org

The reaction typically employs a diaryl sulfide substrate, which undergoes an intramolecular cyclization. A palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the C-H/C-S coupling. rsc.org This process is mechanistically uncommon because the product-forming step is an oxidative addition rather than a reductive elimination. The methodology allows for the construction of elaborate π-systems, demonstrating its utility in materials science. rsc.org

Beyond palladium, a variety of other transition metals are employed to catalyze the cyclization and coupling reactions necessary for forming dibenzothiophene and related heterocyclic structures. These methods provide alternative pathways that can offer different selectivities or functional group tolerances. cqvip.comacs.org

Copper-catalyzed Ullmann-type reactions are a classic and still widely used method for C-N and C-S bond formation. For instance, N-substituted dibenzothiophene derivatives can be synthesized through the coupling of a bromodibenzothiophene with various primary or secondary amines using a copper(I) catalyst. acs.orgresearchgate.net This approach is valued for its use of inexpensive catalysts. acs.orgresearchgate.net

Other metals like rhodium, nickel, and mercury have also been utilized in cyclization reactions to form heterocyclic systems. cqvip.comacs.org For example, rhodium(I) can catalyze formal [5+2] cycloadditions, while nickel catalysts have been developed for greener cyclization reactions that avoid toxic reagents. cqvip.com Electrochemical methods, which can be mediated by halogen species, also present a transition-metal-free alternative for intramolecular C–S cyclization to form dibenzothiophenes.

Palladium-Catalyzed Carbon-Sulfur Bond Cleavage and Annulation

Synthesis of Isomeric and Polynitrated Dibenzothiophene Derivatives

The synthesis of dibenzothiophenes with multiple nitro groups is of interest for applications in materials science, particularly for creating electron-accepting compounds. The nitration of the dibenzothiophene core is complicated by the potential for oxidation at the sulfur atom. researchgate.netnih.gov

Several dinitrodibenzothiophene isomers have been synthesized, with the substitution pattern depending on the starting material and reaction conditions. Direct nitration of dibenzothiophene can be challenging due to the oxidation of the sulfur atom. researchgate.netnih.gov However, isomers such as 2,8-dinitrodibenzothiophene (B26333) and 3,7-dinitrodibenzothiophene have been prepared via literature methods. researchgate.netnih.gov

To circumvent the issue of sulfur oxidation, the more stable dibenzothiophene-5,5-dioxide is often used as a precursor. The sulfone group deactivates the rings and directs nitration, while being resistant to further oxidation. researchgate.netnih.gov For example, dinitration of dibenzothiophene-5,5-dioxide-3,7-dicarboxylic acid can be achieved using fuming nitric acid to produce the corresponding 1,9-dinitro derivative.

| Starting Material | Reagents | Product | Reference(s) |

| Dibenzothiophene | Mixed Acid | 2,8-Dinitrodibenzothiophene | nih.gov, researchgate.net |

| Dibenzothiophene | Mixed Acid | 3,7-Dinitrodibenzothiophene | nih.gov, researchgate.net |

| Dibenzothiophene-5,5-dioxide-3,7-dicarboxylic acid | Fuming Nitric Acid | 1,9-Dinitrodibenzothiophene-5,5-dioxide-3,7-dicarboxylic acid |

The introduction of three or more nitro groups onto the dibenzothiophene ring is significantly more challenging. Direct, high-yield synthesis is often difficult, and trinitro derivatives are frequently isolated as minor components from complex reaction mixtures. researchgate.netnih.gov

For instance, 2,4,8-trinitrodibenzothiophene has been identified as a minor product in nitration reactions of dibenzothiophene, requiring separation by preparative HPLC. researchgate.netnih.gov

Synthesis is more controlled when starting with the oxidized dibenzothiophene-5,5-dioxide. The robust sulfone group allows for more forceful nitration conditions without undesired side reactions at the sulfur atom. This approach has enabled the synthesis of various trinitro and even tetranitro derivatives of dibenzothiophene-5,5-dioxide, such as 1,3,7-trinitrodibenzothiophene-5,5-dioxide. researchgate.netnih.gov

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| Dibenzothiophene | Nitration, HPLC separation | 2,4,8-Trinitrodibenzothiophene (minor product) | nih.gov, researchgate.net |

| Dibenzothiophene-5,5-dioxide | Mixed Acid | 1,3,7-Trinitrodibenzothiophene-5,5-dioxide | nih.gov, researchgate.net |

Methodologies for Tetranitrodibenzothiophenes

The synthesis of tetranitrodibenzothiophenes presents significant challenges, primarily due to the reactivity of the sulfur atom in the dibenzothiophene core. Direct nitration of dibenzothiophene is often hindered by the competing oxidation of the sulfur atom to a sulfoxide and then a sulfone. This reactivity complicates the reaction, leading to complex product mixtures and low yields of the desired polynitrated compounds.

Research has shown that direct, forceful nitration of dibenzothiophene can yield trace amounts of tetranitro isomers. For instance, 2,4,6,8-tetranitrodibenzothiophene has been identified as a minor component in product mixtures, requiring separation by preparative High-Performance Liquid Chromatography (HPLC). Similarly, attempting to further nitrate (B79036) dibenzothiophene-5-oxide is also problematic, as the reaction is difficult to push beyond the formation of 3,7-dinitrodibenzothiophene-5-oxide due to the ease of oxidation of the sulphoxide group.

A more effective and controlled strategy involves the pre-oxidation of dibenzothiophene to its corresponding sulfone, dibenzothiophene-5,5-dioxide. The sulfone group (SO₂) is highly resistant to further oxidation under strong nitrating conditions. This stability allows for the exhaustive nitration of the aromatic rings to achieve tetranitration. By using dibenzothiophene-5,5-dioxide as the starting material, various trinitro and tetranitro derivatives have been successfully synthesized. This multi-step approach, while longer, provides a more reliable and higher-yielding pathway to specific tetranitro isomers.

Detailed findings from studies on the nitration of dibenzothiophene-5,5-dioxide have led to the successful synthesis of several highly nitrated derivatives, including 1,3,7,8-tetranitro- and 2,3,7,8-tetranitrodibenzothiophene-5,5-dioxide.

Interactive Data Table: Synthesis of Tetranitrodibenzothiophene Derivatives

This table summarizes the synthetic approaches for obtaining tetranitrodibenzothiophene derivatives, highlighting the challenges of direct nitration versus the more successful sulfone pathway.

| Starting Material | Nitrating Agent/Conditions | Key Findings | Products Identified | Citation |

| Dibenzothiophene | Mixed Acid (HNO₃/H₂SO₄) | Oxidation of the sulfur atom is a significant competing reaction. | 2,4,6,8-Tetranitrodibenzothiophene (minor constituent), Oxidized byproducts | |

| Dibenzothiophene-5-oxide | Mixed Acid (HNO₃/H₂SO₄) | Difficult to nitrate beyond the dinitro stage due to oxidation of the sulphoxide group. | 3,7-Dinitrodibenzothiophene-5-oxide | |

| Dibenzothiophene-5,5-dioxide | Mixed Acid (HNO₃/H₂SO₄) | The sulfone group is stable to oxidation, allowing for successful polynitration. | 1,3,7,8-Tetranitrodibenzothiophene-5,5-dioxide, 2,3,7,8-Tetranitrodibenzothiophene-5,5-dioxide |

Reaction Mechanisms and Pathways of 3 Nitrodibenzothiophene

Mechanistic Studies of Electrophilic Aromatic Substitution on Dibenzothiophenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. acs.org For dibenzothiophene (B1670422) and its derivatives, the regioselectivity and reaction rates are influenced by the substituents present on the aromatic rings.

The key electrophile in the aromatic nitration of dibenzothiophene to form 3-nitrodibenzothiophene is the nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.com This highly reactive species is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. byjus.comnumberanalytics.com Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion. byjus.comtaylorandfrancis.com

The mechanism proceeds through the attack of the π-electron system of the dibenzothiophene ring on the nitronium ion. masterorganicchemistry.com This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. numberanalytics.com A weak base, such as water or the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product. masterorganicchemistry.com

The general mechanism for electrophilic aromatic nitration can be summarized as follows:

Generation of the electrophile (nitronium ion): HNO₃ + 2H₂SO₄ → NO₂⁺ + 2HSO₄⁻ + H₃O⁺

Electrophilic attack and formation of the sigma complex: C₁₂H₈S + NO₂⁺ → [C₁₂H₈SNO₂]⁺

Deprotonation and rearomatization: [C₁₂H₈SNO₂]⁺ + HSO₄⁻ → C₁₂H₇SNO₂ + H₂SO₄

The position of nitration on the dibenzothiophene ring is subject to regiochemical control. The nitration of dibenzothiophene typically yields a mixture of isomers, with the major products being 2-nitrodibenzothiophene (B130779) and 4-nitrodibenzothiophene. researchgate.netresearchgate.net The formation of this compound is generally a minor product in direct nitration. researchgate.netucl.ac.uk However, the distribution of these isomers can be influenced by the reaction conditions. For instance, the nitration of dibenzothiophene with dinitrogen tetroxide (N₂O₄) in dichloromethane (B109758) resulted in a mixture where 2-nitrodibenzothiophene was the predominant isomer (81%), with this compound being a very minor component (1%). researchgate.net

The regioselectivity can be altered by the presence of other substituents on the dibenzothiophene ring. For example, the nitration of dibenzothiophene-5,5-dioxide, where the sulfur atom is oxidized, leads to different product distributions. ucl.ac.uk

Role of Nitronium Ions in Aromatic Nitration

Radical-Mediated Reactions involving this compound

Radical reactions offer alternative pathways for the functionalization of aromatic compounds, including this compound. mdpi.comnih.govrsc.org These reactions often proceed under milder conditions than traditional electrophilic or nucleophilic substitutions.

The radical cation of dibenzothiophene can be generated through single-electron transfer (SET) to an oxidant. researchgate.net This radical cation is a key intermediate in certain reactions. utexas.edu Studies on the reaction of the dibenzothiophene radical cation with nucleophiles and radicals have provided insights into its reactivity. researchgate.netresearchgate.net The regiochemistry of these attacks is influenced by the spin and charge distribution in the radical cation. utexas.edu While the focus of these studies has been on the dibenzothiophene radical cation itself, the principles can be extended to understand the behavior of its derivatives.

Nitrogen dioxide (NO₂) can act as a radical species in its reactions with organic molecules. rsc.orgrsc.org The reaction of dibenzothiophene with nitrogen dioxide in dichloromethane leads to the formation of nitrodibenzothiophenes and dibenzothiophene sulfoxide (B87167). researchgate.netresearchgate.net This suggests a complex reaction mechanism that may involve both radical and electrophilic pathways. The reaction of nitrogen dioxide with polymers containing double bonds also proceeds via radical mechanisms, leading to the formation of dinitro compounds and nitro nitrites. scispace.com

Formation and Reactivity of Radical Cations

Nucleophilic Substitution and Addition Reactions of the Nitro Group

The electron-withdrawing nature of the nitro group in this compound makes the aromatic ring susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for nitroaromatic compounds. nih.gov In this mechanism, a nucleophile attacks the aromatic ring at a position activated by the electron-withdrawing nitro group, typically ortho or para to it. wikipedia.org This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org Subsequent loss of a leaving group restores the aromaticity of the ring. While direct nucleophilic substitution on this compound is not extensively detailed in the provided search results, the general principles of SNAr in nitroarenes are well-established. d-nb.info

A specific type of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom in nitroaromatics. organic-chemistry.org This reaction involves the use of a carbanion containing a leaving group at the nucleophilic center. organic-chemistry.org

The nitro group itself can also undergo nucleophilic addition. The nitro-Mannich reaction, for instance, involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org While this specific reaction is not directly related to this compound, it illustrates the capacity of the nitro group to participate in nucleophilic addition reactions.

Oxidation and Reduction Chemistry of the Nitro and Sulfur Centers

The interplay between the nitro group and the sulfur atom in this compound allows for selective chemical modifications at either center. The conditions of the reaction, including the choice of reagents and temperature, dictate the outcome of the transformation.

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-aminodibenzothiophene. This transformation is a key step in the synthesis of various amino-substituted dibenzothiophene derivatives. acs.org A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. commonorganicchemistry.com

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (H2/Pd/C) or Raney nickel. commonorganicchemistry.com These methods are often effective but may also reduce other susceptible functionalities. For more selective reductions, chemical reducing agents are often preferred. Tin(II) chloride (SnCl2) and iron (Fe) or zinc (Zn) in acidic media are mild and effective reagents for the reduction of nitro groups to amines in the presence of other reducible groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is another reagent that can be used for the selective reduction of one nitro group in the presence of others and generally does not affect aliphatic nitro groups. commonorganicchemistry.com

The reduction of the nitro group in nitroaromatic compounds is a fundamental process in synthetic organic chemistry, as the resulting amines are versatile intermediates for the synthesis of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com The amine group acts as an active site for a wide range of derivatization reactions. jsynthchem.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Reduces both aromatic and aliphatic nitro groups; can affect other functional groups. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Effective for nitro groups; can be used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Acidic conditions (e.g., AcOH) | Mild; selective for nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| Zn/Acid | Acidic conditions (e.g., AcOH) | Mild; selective for nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Selective for nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| Na₂S | - | Can selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| NaBH₄/Ni(PPh₃)₄ | EtOH solvent | Reduces nitro compounds to their corresponding amines. jsynthchem.com |

The sulfur atom in the dibenzothiophene ring system can be oxidized to form the corresponding sulfoxide and sulfone. acs.org The oxidation state of the sulfur significantly influences the electronic properties and reactivity of the entire molecule. The oxidation of sulfides is a common method for synthesizing sulfoxides and sulfones, which are important classes of organic compounds with diverse applications. jchemrev.comresearchgate.net

The oxidation of this compound to This compound-5-oxide (B10778933) (the sulfoxide) and subsequently to this compound-5,5-dioxide (the sulfone) can be achieved using various oxidizing agents. acs.org The choice of oxidant and reaction conditions allows for control over the extent of oxidation. For instance, milder oxidizing agents or stoichiometric control can favor the formation of the sulfoxide, while stronger oxidizing agents or harsher conditions lead to the sulfone. jchemrev.comnih.gov

Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant used for this transformation. nih.govresearchgate.net The reaction can be catalyzed by various transition metal complexes or can be performed under metal-free conditions, for example, in glacial acetic acid. nih.gov Other oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) are also highly effective for the oxidation of sulfides. jchemrev.com It is generally observed that the initial oxidation to the sulfoxide is a more facile process compared to the subsequent oxidation to the sulfone. researchgate.net

The presence of the electron-withdrawing nitro group in the 3-position influences the reactivity of the sulfur atom towards oxidation. In contrast to nitrodibenzothiophenes with nitro groups at the 2-position, those with nitro groups in the meta position relative to the sulfur atom, such as this compound, readily form both the sulfoxide and the sulfone upon direct oxidation. acs.org

Table 2: Oxidation Products of this compound

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Various | This compound-5-oxide | acs.org |

| This compound-5-oxide | Various | This compound-5,5-dioxide | acs.org |

Selective Reduction of the Nitro Group

Investigations of Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the characterization of transient species such as reaction intermediates and transition states. libretexts.org A reaction intermediate is a relatively stable species that is formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.org In contrast, a transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products or intermediates. youtube.com

In the context of the reactions of this compound, understanding the intermediates and transition states provides insight into the reaction pathway and the factors that control selectivity. For instance, in the reduction of the nitro group, the reaction is believed to proceed through several intermediate species, such as nitroso and hydroxylamine (B1172632) derivatives, before the final amine is formed. The stability and reactivity of these intermediates can be influenced by the surrounding molecular structure.

Similarly, in the oxidation of the sulfur atom, the mechanism likely involves the formation of an initial oxygen-sulfur bond. The nature of the transition state for this step will depend on the specific oxidizing agent used. Computational chemistry methods, such as quantum-chemical calculations, are powerful tools for investigating the structures and energies of these transient species. researchgate.net These studies can help to map out the potential energy surface of the reaction, identifying the lowest energy pathway and the structures of the intermediates and transition states involved.

By examining the energy profile of a reaction, chemists can understand the activation energy required for each step and the relative stability of the intermediates. libretexts.org This knowledge is invaluable for optimizing reaction conditions to favor the formation of the desired product and to minimize side reactions.

Theoretical and Computational Investigations of 3 Nitrodibenzothiophene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 3-nitrodibenzothiophene. Density Functional Theory (DFT) is a particularly popular and effective method for such investigations due to its balance of computational cost and accuracy. wikipedia.orgescholarship.org

DFT calculations have been employed to determine the optimized geometry and electronic structure of this compound. For instance, geometry optimizations and frequency calculations can be performed using the Gaussian 09 program package. A common approach involves using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. wikipedia.org This is often paired with basis sets such as 6-31+G(d) or the more extensive 6-311+G(d,p) to provide a good description of the electronic distribution, including polarization and diffuse functions which are important for molecules containing heteroatoms and nitro groups. nih.gov

These calculations provide the fundamental data from which numerous other properties can be derived, including electronic structure, reactivity descriptors, and predictions of reaction pathways. The choice of functional and basis set is crucial for obtaining accurate results, and various combinations may be tested to validate the computational model against any available experimental data. mdpi.com

Table 1: Example of Computational Parameters for this compound

| Parameter | Specification | Reference |

|---|---|---|

| Software | Gaussian 09 | |

| Method | Density Functional Theory (DFT) | wikipedia.orgescholarship.org |

| Functional | B3LYP | wikipedia.org |

| Basis Set | 6-311++G(d,p) | nih.gov |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, as determined by quantum chemical calculations, governs its reactivity. Key insights are derived from the analysis of frontier molecular orbitals (FMOs) and other reactivity descriptors. scirp.orgtaylorfrancis.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. edu.krdekb.eg

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These descriptors, derived from conceptual DFT, provide a framework for understanding its stability and potential for reaction.

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. | edu.krdekb.eg |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. | edu.krdekb.eg |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; a softer molecule is more reactive. | edu.krdekb.eg |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | Measures the propensity of a species to accept electrons; a global index of electrophilic character. | edu.krdresearchgate.net |

The distribution of these properties across the molecule can be visualized using molecular electrostatic potential (MEP) maps. nih.gov For this compound, the MEP would likely show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms of the aromatic rings.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and the energy barriers associated with them. rsc.org By mapping the potential energy surface (PES) for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. researchgate.netchemrxiv.org

For this compound, several reaction types could be investigated:

Electrophilic Aromatic Substitution: The dibenzothiophene (B1670422) ring is susceptible to further electrophilic attack. Computational models can predict the most likely site of substitution by comparing the energy barriers for attack at different positions.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation in aromatic nitro compounds. Theoretical calculations can elucidate the mechanism of this reduction, whether it proceeds through nitroso and hydroxylamine (B1172632) intermediates, and determine the associated activation energies. researchgate.net

Oxidation of the Sulfur Atom: The sulfur atom in the dibenzothiophene core can be oxidized to a sulfoxide (B87167) or a sulfone.

The calculation of activation energies (Ea) and reaction free energies (ΔG) helps to determine the kinetic and thermodynamic feasibility of these pathways. researchgate.netrsc.org For example, a reaction with a high activation energy barrier will be slow, while a highly exothermic reaction will be thermodynamically favorable. scielo.org.mx

Table 3: Hypothetical Reaction Data for this compound

| Reaction Pathway | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) | Key Intermediates |

|---|---|---|---|

| Nitration at C7 | Value | Value | Wheland intermediate |

| Reduction to 3-aminodibenzothiophene | Value | Value | Nitroso-dibenzothiophene |

| Oxidation to This compound-5-oxide (B10778933) | Value | Value | N/A |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Molecular Modeling of Regioselectivity and Stereoselectivity

When a reaction can yield multiple isomers, molecular modeling can be a powerful tool for predicting the regioselectivity and stereoselectivity. rsc.orgnih.gov This is particularly relevant for reactions involving the aromatic rings of this compound.

For example, in a [3+2] cycloaddition reaction, if this compound were to act as a dipolarophile, theoretical calculations could predict which regioisomer (e.g., addition across which double bond) and which stereoisomer (e.g., endo or exo) would be preferentially formed. nih.govmdpi.com This is achieved by calculating the activation energies for all possible reaction channels. The pathway with the lowest energy barrier is predicted to be the major product-forming route. rsc.org

The analysis of frontier molecular orbitals (FMO theory) and local reactivity descriptors (such as Fukui functions and local softness) can also provide qualitative predictions of regioselectivity by identifying the most reactive sites on the interacting molecules. scielo.org.mx These analyses help to rationalize the outcomes of polar and cycloaddition reactions.

Conformational Analysis and Molecular Dynamics Simulations

While the dibenzothiophene core is relatively rigid, conformational analysis can provide insights into the orientation of the nitro group relative to the ring system and any slight puckering of the five-membered thiophene (B33073) ring. wikipedia.org Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time at a given temperature. nih.govlongdom.org

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. rsc.org For this compound, an MD simulation could reveal the accessible rotational conformations (rotamers) of the C-N bond connecting the nitro group to the dibenzothiophene ring. wikipedia.org It would also show the vibrational motions of the atoms and how the molecule interacts with its environment, for instance, in a solvent. mdpi.com

By analyzing the trajectory from an MD simulation, one can determine the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule's shape might influence its interactions with other molecules, such as in a biological system or during crystal packing. rsc.org

Environmental Transformation and Degradation Pathways of 3 Nitrodibenzothiophene

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 3-nitrodibenzothiophene, key abiotic mechanisms include photolysis, hydrolysis, and chemical oxidation or reduction in various environmental compartments.

Photolysis, or degradation by light, is a significant transformation pathway for many polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives present in the atmosphere and on surfaces. epa.govnih.gov The photolytic behavior of this compound is influenced by the medium in which it is present (e.g., adsorbed on particulate matter or in solution) and the presence of other chemical species. epa.govresearchgate.net

The photolysis of dibenzothiophene (B1670422), the parent compound of this compound, when associated with tetranitromethane, can lead to the formation of dibenzothiophene sulfoxide (B87167) and various nitrodibenzothiophene isomers, including 2-nitrodibenzothiophene (B130779) and 4-nitrodibenzothiophene. researchgate.net While specific studies on the direct photolysis of this compound are not extensively detailed in the provided results, the behavior of similar compounds suggests that phototransformation can lead to the formation of more oxidized products. nih.govnih.gov For instance, the photolysis of other nitro-PAHs is known to produce quinones. scispace.com The process often involves the initial formation of excited states and radical intermediates that react with oxygen or other environmental components. nih.govresearchgate.net

Table 1: Potential Photolytic Transformation Products of Nitrated Dibenzothiophenes

| Reactant | Condition | Major Products Identified | Reference |

|---|---|---|---|

| Dibenzothiophene | Photolysis with tetranitromethane | Dibenzothiophene sulfoxide, 2-Nitrodibenzothiophene, 4-Nitrodibenzothiophene | researchgate.net |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of a compound is its ability to resist this process. lubrizol.com Many aromatic compounds, particularly those without easily hydrolyzable functional groups, are relatively stable in water. nih.govresearchgate.net

Specific data on the hydrolysis of this compound is limited in the search results. However, the general stability of the dibenzothiophene ring structure suggests that this compound would be hydrolytically stable under typical environmental pH and temperature conditions. thieme-connect.degatech.edu Hydrolysis is generally not a significant degradation pathway for PAHs and their nitro derivatives unless specific functional groups susceptible to hydrolysis are present. nih.gov For a compound like this compound, the carbon-sulfur and carbon-carbon bonds of the thiophene (B33073) and benzene (B151609) rings, as well as the carbon-nitrogen bond of the nitro group, are generally resistant to hydrolysis in the absence of catalysts or extreme conditions. gelest.com

In environmental settings such as soil and water, this compound can undergo chemical oxidation and reduction reactions. These reactions are often mediated by naturally occurring minerals and organic matter. enviro.wikifrtr.gov

Chemical Oxidation: Strong oxidizing agents present in the environment, such as hydroxyl radicals, can lead to the degradation of persistent organic pollutants. researchgate.net The sulfur atom in the dibenzothiophene ring is susceptible to oxidation, which can lead to the formation of This compound-5-oxide (B10778933) (a sulfoxide) and subsequently this compound-5,5-dioxide (a sulfone). thieme-connect.deucl.ac.uk This oxidation can occur through reactions with agents like hydrogen peroxide or ozone. frtr.govvertasefli.co.uk The formation of these oxidized species can alter the compound's solubility, reactivity, and biological activity.

Chemical Reduction: In anoxic or reducing environments, such as sediments and some groundwater systems, the nitro group of this compound can be chemically reduced. A common reduction product of a nitro group is the corresponding amino group, which in this case would be 3-aminodibenzothiophene. datapdf.com This reduction can be facilitated by reducing agents like stannous chloride in laboratory settings and may occur in the environment through interaction with reduced iron minerals or other natural reductants. thieme-connect.dedatapdf.com

Table 2: Products of Chemical Oxidation and Reduction of this compound Derivatives

| Reactant | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Dibenzothiophene | Oxidation | Dibenzothiophene 5-oxide, Dibenzothiophene 5,5-dioxide | thieme-connect.de |

| This compound 5-oxide | Hydrogen bromide | This compound | thieme-connect.de |

| This compound 5-oxide | Tin(II) chloride, HCl | 3-Aminodibenzothiophene | thieme-connect.dedatapdf.com |

Hydrolytic Stability and Pathways

Biotic Degradation Mechanisms: Microbial Biotransformation

Microbial biotransformation is a critical process in the environmental degradation of many organic pollutants, including PAHs and their nitrated derivatives. nih.gov Microorganisms possess diverse metabolic pathways that can break down these complex molecules under both aerobic and anaerobic conditions. nih.govfrontiersin.org

Under aerobic conditions, microorganisms, particularly bacteria and fungi, utilize oxygen-dependent enzymes to initiate the breakdown of aromatic rings. nih.govmdpi.com The degradation of PAHs often begins with the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them more susceptible to cleavage. mdpi.com

While specific studies detailing the complete aerobic degradation pathway of this compound are not prevalent in the provided results, the metabolism of the parent compound, dibenzothiophene, is well-documented. Bacteria capable of degrading dibenzothiophene often do so via the "Kodama pathway," which involves the initial oxidation of the sulfur atom to sulfoxide and sulfone, followed by cleavage of a carbon-sulfur bond. Another pathway involves the direct cleavage of the aromatic ring by dioxygenases. It is plausible that similar initial steps occur for this compound, potentially leading to ring-fission products. The presence of the nitro group may influence the preferred metabolic route and the rate of degradation. The incomplete degradation of PAHs can sometimes lead to the formation of more polar and potentially more toxic derivatives. nih.gov

In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors such as nitrate (B79036), sulfate, or carbon dioxide for respiration. nih.govnewprairiepress.orgnih.gov A key transformation for nitroaromatic compounds under anaerobic conditions is the reduction of the nitro group. scirp.org

The microbial reduction of the nitro group of this compound would lead to the formation of 3-aminodibenzothiophene. nih.gov This process has been observed for other nitroaromatic compounds in various anaerobic environments, including by microorganisms from bovine rumen fluid. scirp.org The resulting amino-substituted aromatic compounds may then be subject to further degradation, although they are often more persistent than their parent nitro-compounds under anaerobic conditions. Some anaerobic pathways for aromatic compounds involve initial carboxylation or hydroxylation reactions before ring cleavage. nih.gov For instance, some bacteria can metabolize tryptophan to indole, which can then be nitrosated in the presence of nitrite (B80452), a product of nitrate reduction. nih.gov This indicates the complex chemical and biological interactions that can occur during anaerobic metabolism.

Anaerobic Degradation Pathways

Environmental Fate Modeling and Assessment Concepts

Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals like this compound in the environment. These models integrate the compound's physicochemical properties with environmental parameters to estimate its behavior.

NPAHs generally exhibit different adsorption mechanisms in soil compared to their parent PAHs due to their higher molecular weight and the presence of the polar nitro group. acs.org The mobility of a chemical in soil is a key factor in determining its potential to leach into groundwater or be transported to other locations. reachonline.eu The organic carbon content of the soil is a primary factor influencing the adsorption of non-ionic organic compounds; soils with higher organic carbon content will tend to adsorb this compound more strongly, reducing its mobility. ecetoc.org

The following table provides a general classification of chemical mobility in soil based on the soil adsorption coefficient (Koc), according to McCall's classification scheme. chemsafetypro.com

Table 1: McCall's Soil Mobility Classification Scheme

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

Given its aromatic structure, this compound is expected to have a relatively high Koc value, suggesting low to slight mobility in soil. However, its actual mobility will depend on specific soil properties and environmental conditions.

The persistence of this compound in the environment is determined by its degradation rate, which can be expressed in terms of its half-life (t½). The half-life is the time required for the concentration of a substance to decrease by half. mdpi.comekb.eg Degradation can occur through biotic processes (biodegradation) and abiotic processes, with photodegradation often being a significant pathway for aromatic compounds in sunlit environments. nih.govacs.orgnih.gov

The degradation of many organic pollutants, including nitrated PAHs, often follows pseudo-first-order kinetics. nih.govacs.orgnih.gov The half-life for a first-order reaction can be calculated using the equation: t½ = 0.693/k, where k is the degradation rate constant. nih.gov

Studies on the photodegradation of various nitrated PAHs have shown that their half-lives can vary significantly depending on the specific compound and environmental conditions. For example, the photodegradation half-life of 1-nitropyrene (B107360) on lettuce leaf surfaces was found to be 7.4 hours, while that of 9-nitroanthracene (B110200) was 2.3 hours. nih.govacs.org On diesel soot particles, the half-lives of 1- and 2-nitropyrene (B1207036) were 0.8 hours under simulated sunlight. acs.org The photodegradation half-life of 3-nitrofluoranthene (B1196665) in chloroform (B151607) was determined to be 24 minutes. nih.gov These findings suggest that photodegradation is likely a significant removal mechanism for this compound in the presence of sunlight.

The following table summarizes the photodegradation half-lives of several nitrated PAHs under different conditions.

Table 2: Photodegradation Half-Lives of Selected Nitrated PAHs

| Compound | Matrix | Half-life (t½) | Reference |

|---|---|---|---|

| 9-Nitroanthracene | Lettuce Leaf | 2.3 ± 0.1 h | nih.govacs.org |

| 1-Nitropyrene | Lettuce Leaf | 7.4 ± 0.2 h | nih.govacs.org |

| 1-Nitropyrene | Diesel Soot | 0.8 h | acs.org |

| 2-Nitropyrene | Diesel Soot | 0.8 h | acs.org |

| 2-Nitrofluoranthene | Diesel Soot | 1.2 h | acs.org |

| 3-Nitrofluoranthene | Chloroform | 24 min | nih.gov |

| 5-Nitroacenaphthene | Chloroform | 8.5 min | nih.gov |

Mobility and Transport Studies in Environmental Compartments

Characterization of Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of various transformation products (TPs). Identifying these TPs is crucial for a comprehensive environmental risk assessment, as they may have different toxicological properties than the parent compound. gdut.edu.cnrsc.orgnih.gov

Based on the known metabolic pathways of related compounds, a plausible degradation pathway for this compound can be proposed. A primary transformation step is likely the reduction of the nitro group to an amino group, forming 3-aminodibenzothiophene . This is supported by studies on other nitroaromatic compounds, such as 3-nitrobenzanthrone, which is metabolized to 3-aminobenzanthrone (B1253024) in rats. nih.gov

Following the initial reduction, further degradation could proceed through pathways similar to those of dibenzothiophene. This could involve hydroxylation of the aromatic rings, leading to the formation of various hydroxylated aminodibenzothiophene isomers. Subsequent enzymatic reactions could lead to ring cleavage, breaking down the polycyclic structure into smaller, more water-soluble compounds that can be further mineralized. nih.govmdpi.com

The photodegradation of nitrated PAHs can also lead to the formation of different TPs. For instance, the photolysis of 9-nitroanthracene and 1-nitropyrene has been shown to produce anthraquinone (B42736) and pyrenediones, respectively. nih.govacs.org It is therefore possible that the photodegradation of this compound could lead to the formation of corresponding quinone-like structures.

The comprehensive characterization of these transformation products in various environmental matrices requires advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can detect and identify these compounds at low concentrations. ufz.dersc.org

Catalytic Transformations Involving 3 Nitrodibenzothiophene and Its Derivatives

Catalytic Reduction of the Nitro Group

The reduction of the nitro group on the dibenzothiophene (B1670422) scaffold is a fundamental transformation, primarily yielding the corresponding amine, 3-aminodibenzothiophene. This reaction is a critical step in the synthesis of various derivatives and is most efficiently achieved through catalytic hydrogenation. The choice of catalyst, whether heterogeneous or homogeneous, can influence the reaction conditions and selectivity. The general transformation is as follows:

Figure 1: General scheme for the catalytic reduction of 3-Nitrodibenzothiophene to 3-Aminodibenzothiophene.

The process typically involves the use of a reducing agent, such as hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) hydrate, in the presence of a metal catalyst. evitachem.commasterorganicchemistry.com

Heterogeneous Catalysis for Nitro Group Reduction

Heterogeneous catalysts are widely employed for the reduction of nitroaromatics due to their high efficiency, stability, and ease of separation from the reaction mixture. In this context, the catalyst consists of a solid phase that is immiscible with the reaction medium.

Detailed Research Findings: The most common method for reducing nitroarenes is catalytic hydrogenation using a metal catalyst supported on a solid material. masterorganicchemistry.com For the reduction of this compound, palladium on carbon (Pd/C) is a standard and effective catalyst. evitachem.com The reaction is typically carried out in a solvent like ethanol (B145695) with hydrogen gas. googleapis.com Another highly active heterogeneous catalyst is Raney Nickel, which is also used for nitro group reductions via hydrogenation. masterorganicchemistry.com

Recent advancements have focused on developing more sustainable and active catalysts. Iron-based heterogeneous catalysts, prepared by pyrolyzing iron/phenanthroline complexes on carbon, have shown high activity for nitroarene hydrogenation. unimi.it These catalysts are often composed of iron oxide nanoparticles embedded in nitrogen-doped graphene layers. unimi.it Similarly, ruthenium nanoparticles supported on metal-organic frameworks (MOFs) like UiO-66 have demonstrated high efficiency and recyclability in the reduction of various nitroarenes to amines. nih.gov

Below is a table summarizing common heterogeneous catalytic systems for nitro group reduction.

| Catalyst System | Reducing Agent | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol solvent, room temperature to moderate heat | A widely used, commercially available, and efficient catalyst. evitachem.commasterorganicchemistry.com |

| Raney Nickel | H₂ gas | Ethanol solvent, often requires pressure | Highly active but can be pyrophoric and may require careful handling. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | - (acts as reductant) | Ethanol solvent | Can be used as a pH-neutral system for substrates sensitive to acid. masterorganicchemistry.com |

| Iron in Acid (e.g., Fe/HCl) | - (acts as reductant) | Acidic aqueous solution | A classic method (Béchamp reduction), though it generates significant iron sludge waste. nih.govresearchgate.net |

| Ru/UiO-66 | H₂ gas or Transfer Hydrogenation | 2-propanol/KOH, 150°C | A modern, recyclable catalyst showing high activity for various nitroarenes. nih.gov |

| Fe₂O₃ on N-doped Carbon | H₂ gas | Dioxane, 100°C, 50 bar H₂ | An example of a non-noble metal catalyst with high activity. unimi.it |

Homogeneous Catalysis for Nitro Group Reduction

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of selectivity and milder reaction conditions, as the catalyst's structure can be precisely tuned. nih.govsioc-journal.cn However, catalyst separation and recycling can be more complex than with heterogeneous systems.

Detailed Research Findings: A variety of transition metal complexes have been developed for the homogeneous hydrogenation of nitroaromatics. These are often based on precious metals such as ruthenium, rhodium, and iridium, although more sustainable catalysts using base metals like iron and manganese are gaining prominence. nih.govgoogle.com

For instance, ruthenium complexes like (Ph₃P)₃RuCl₂ can chemoselectively reduce nitro groups in the presence of other reducible functionalities when used with a stoichiometric reductant like zinc and water. organic-chemistry.org Iron complexes, such as those combined with ligands like 2,2′-bipyridyl, have been used with hydrazine monohydrate in water to achieve highly selective reductions. researchgate.net Manganese-based catalysts have also been reported to tolerate a broad range of functional groups, affording aniline (B41778) derivatives in high yields under relatively mild conditions. nih.gov The choice of metal and ligand is crucial for modulating the catalyst's activity and selectivity. sioc-journal.cn

| Catalyst System | Ligand/Co-catalyst | Reducing Agent | Key Features |

| Ruthenium Complexes | Triphenylphosphine | Zn/H₂O | Inexpensive catalyst, allows for chemoselective reduction. organic-chemistry.org |

| Rhodium Complexes | - | Transfer Hydrogenation | Can be used for the reduction of nitro groups under homogeneous conditions. masterorganicchemistry.com |

| Iron Complexes | 2,2′-bipyridyl | Hydrazine monohydrate | Operationally simple, reusable system in aqueous media. researchgate.net |

| Manganese Complexes | Pincer Ligands | H₂ gas | Air- and moisture-stable base-metal catalyst with high functional group tolerance. nih.gov |

Catalytic Transformations of the Dibenzothiophene Core

The dibenzothiophene (DBT) core is a robust aromatic system, but it can undergo various catalytic transformations. These reactions primarily focus on the activation of C–S or C–H bonds to either remove the sulfur atom or to append new functional groups to the carbon skeleton.

C-S Bond Activation and Functionalization

The cleavage of the carbon-sulfur (C–S) bond in dibenzothiophene is a reaction of immense industrial importance, forming the basis of hydrodesulfurization (HDS) in the petroleum industry to produce cleaner fuels. uj.edu.plresearchgate.net This process typically requires high temperatures, high pressure, and heterogeneous catalysts.

Detailed Research Findings: Industrial HDS processes commonly use catalysts composed of molybdenum (Mo) or tungsten (W) sulfides, promoted by cobalt (Co) or nickel (Ni), and supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃). uj.edu.plmdpi.com The transformation of DBT over these catalysts generally proceeds via two main pathways:

Direct Desulfurization (DDS): The C–S bond is cleaved directly, leading to the formation of biphenyl.

Hydrogenation (HYD): One of the aromatic rings is first hydrogenated to form tetrahydrodibenzothiophene (B100517) (THDBT) or hexahydrodibenzothiophene (HHDBT), followed by C–S bond cleavage to produce cyclohexylbenzene (B7769038) or bicyclohexyl, respectively.

The selectivity between the DDS and HYD pathways is highly dependent on the catalyst formulation and reaction conditions. mdpi.com For example, NiMo catalysts supported on proton-exchanged mesoporous materials (like HAlMCM-41) have shown high efficiency, with the catalyst's acidity influencing the reaction route. uj.edu.pl Rhodium-based catalysts have also shown promise, with RhCs/Al₂O₃ favoring the DDS mechanism. mdpi.com

Palladium nanoparticles have been used for the desulfurization of DBT, resulting in the formation of 2,2'-dimethylbiphenyl. researchgate.net This transformation highlights a C-S bond cleavage coupled with C-C bond formation.

| Catalyst System | Key Pathway(s) | Product(s) of Desulfurization | Notes |

| Co-Mo-S / Al₂O₃ | DDS and HYD | Biphenyl, Cyclohexylbenzene | Conventional industrial HDS catalyst. researchgate.net |

| Ni-Mo-S / Al₂O₃ | DDS and HYD | Biphenyl, Cyclohexylbenzene | High activity, with acidity of support influencing selectivity. uj.edu.pl |

| Pt-Pd / Al₂O₃ | HYD > DDS | Primarily hydrogenated products | Bimetallic noble metal catalyst with good hydrogenation promotion. researchgate.net |

| Rh-Mo / Al₂O₃ | DDS | Biphenyl | Chelating ligands can modify activity by altering metal-support interactions. mdpi.com |

| Palladium Nanoparticles | C-S Cleavage / C-C Coupling | 2,2'-dimethylbiphenyl | Demonstrates functionalization alongside desulfurization. researchgate.net |

Other Catalyzed Rearrangements or Modifications

Beyond C–S bond cleavage, the dibenzothiophene core can be modified through other catalytic reactions, such as C–H bond activation and functionalization. These methods allow for the synthesis of complex, value-added derivatives from the relatively inert DBT skeleton. sioc-journal.cn

Detailed Research Findings: Transition-metal-catalyzed coupling reactions are powerful tools for constructing new bonds on the DBT framework. sioc-journal.cn For instance, palladium-catalyzed coupling reactions can be used to link terminal acetylenes to positions like the 3-iodo-dibenzothiophene, demonstrating a method to build carbon-carbon bonds. tandfonline.com

More advanced strategies involve the direct activation of C–H bonds, which avoids the need for pre-functionalized starting materials like halides. nih.govpkusz.edu.cn While specific examples using this compound are sparse in the literature, the principles developed for other arenes are applicable. Rhodium(III) catalysts, for example, have been used for the oxidative olefination of arenes using a removable triazene (B1217601) directing group. pkusz.edu.cn Such a strategy could potentially be adapted to functionalize specific C–H bonds on the dibenzothiophene ring system, provided a suitable directing group is installed. Nickel-catalyzed reactions have also emerged as a powerful means for C–H functionalization and can even be extended to the activation of C–S bonds. nih.gov

Mechanistic Aspects of Catalytic Processes

Understanding the reaction mechanisms is crucial for optimizing catalytic performance and designing new, more efficient catalysts. rsc.org

Mechanistic Aspects of Nitro Group Reduction: The catalytic reduction of a nitro group to an amine is generally understood to proceed via the Haber mechanism . unimi.itmdpi.com This mechanism involves a stepwise reduction process. For an aromatic nitro compound (Ar-NO₂), the transformation to the aniline (Ar-NH₂) occurs through key intermediates:

The nitro group is first reduced to a nitroso group (Ar-NO).

The nitroso group is further reduced to a hydroxylamine (B1172632) (Ar-NHOH).

Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂).

A competing "condensation" pathway can also occur, where the nitroso and hydroxylamine intermediates react to form an azoxy species (Ar-N(O)=N-Ar), which is then sequentially reduced to azo (Ar-N=N-Ar), hydrazo (Ar-NH-NH-Ar), and finally cleaved to the aniline product. unimi.itorientjchem.org The dominant pathway depends on the catalyst, solvent, and reaction conditions. orientjchem.org

Mechanistic Aspects of Dibenzothiophene Core Transformations: For the hydrodesulfurization (HDS) of dibenzothiophene, the mechanism is intimately linked to how the molecule adsorbs onto the catalyst surface. The active sites of typical Co(Ni)-Mo(W)-S catalysts are located at the edges of the Mo(W)S₂ slabs. uj.edu.plmdpi.com

In the DDS pathway , the DBT molecule adsorbs "flat" on the catalyst surface through its π-system, allowing for direct hydrogenolysis of the C–S bonds.

In the HYD pathway , the DBT molecule typically adsorbs vertically (η⁶-coordination) to the catalyst surface, which facilitates the hydrogenation of one of the benzene (B151609) rings before the C–S bond is broken. mdpi.com

The catalyst's electronic properties and the nature of the active sites determine the preferred adsorption geometry and thus the selectivity. mdpi.com For C–H activation reactions, the mechanism often involves the coordination of a directing group to the metal center, followed by cyclometalation where the C–H bond is broken to form a stable metallacycle intermediate. This is often achieved through a concerted metalation-deprotonation (CMD) step. scispace.com Subsequent steps, such as oxidative addition, reductive elimination, or reaction with an external coupling partner, lead to the final functionalized product. nih.govpkusz.edu.cn

Catalyst Design Principles and Activity

The design of catalysts for the hydrogenation of nitroarenes like this compound is centered on achieving high activity and, crucially, high chemoselectivity. This involves the careful selection of active metals, the use of bimetallic systems, and the modulation of the catalyst's electronic properties. While noble metals such as palladium and platinum are effective for hydrogenation, research has increasingly focused on developing more cost-effective and robust catalysts based on non-noble metals like nickel and cobalt. mdpi.com

A key principle in modern catalyst design is the use of bimetallic nanoparticles, where the combination of two different metals can lead to synergistic effects, enhancing both activity and selectivity. For instance, the introduction of a second metal can modify the electronic structure and geometric arrangement of the active sites on the primary metal, leading to improved performance compared to monometallic catalysts. mdpi.com

One strategy involves creating single-atom catalysts (SACs) where individual metal atoms are dispersed on a support. Modulating the atomic coordination environment of these single atoms has emerged as a powerful strategy to boost catalytic performance. For example, in the hydrogenation of nitroarenes, an atomic Co₁/NPC catalyst with an unsymmetrical single Co₁-N₃P₁ site has demonstrated exceptionally high activity and selectivity. Density functional theory (DFT) calculations and kinetic isotope effect studies revealed that the introduction of a phosphorus atom into the nitrogen coordination sphere increases the electron density of the central cobalt atom. This electronic modification is more favorable for the dissociation of hydrogen gas (H₂), which is often a rate-limiting step in hydrogenation, resulting in a dramatic enhancement of catalytic activity. nih.gov In the hydrogenation of nitrobenzene, this Co₁-N₃P₁ SAC achieved a turnover frequency (TOF) of 6560 h⁻¹, a value significantly higher than that of its Co₁-N₄ counterpart and other state-of-the-art single-atom catalysts. nih.gov

Bimetallic systems, such as Ni-Au alloys supported on silica (B1680970) (SiO₂), have also shown promise in the selective hydrogenation of nitrated sulfur-containing aromatic compounds. The addition of gold to nickel catalysts can enhance either the activity or the chemoselectivity towards the corresponding amine. mdpi.com Similarly, bimetallic CoNi nanoparticles encapsulated in a carbon shell (CoNi@C) have exhibited four-fold higher activity than a monometallic Co@C catalyst while maintaining high chemoselectivity (>97%) for the amino product. This superior performance is attributed to the synergistic effect between cobalt and nickel, where nickel's high ability to dissociate H₂ complements the catalytic properties of cobalt. mdpi.com

The performance of various nickel-based catalysts in the hydrogenation of a nitrated sulfur-containing aromatic substrate (3-NS) to the corresponding amine (3-AS) is detailed in the table below, illustrating the impact of bimetallic formulations.

Table 1: Hydrogenation of a 3-Nitrosulfur Aromatic Compound (3-NS) over Various Supported Ni-Based Catalysts

| Catalyst | Activity (mmol gNi-1 h-1) | Selectivity to 3-AS (%) |

|---|---|---|

| Ni/SiO₂ (from nitrate) | 1.8 | 95.1 |

| Ni/SiO₂ (from chloride) | 1.9 | 96.2 |

| Ni/SiO₂ (from acetate) | 1.5 | 96.5 |

| Ni-Au/SiO₂ (Ni/Au=3, from nitrate) | 2.1 | 97.3 |

| Ni-Au/SiO₂ (Ni/Au=3, from chloride) | 1.5 | 98.5 |

| Ni-Au/SiO₂ (Ni/Au=3, from acetate) | 1.2 | 98.2 |

| CoNi@C (Co/Ni=2) | 10.3 | >97 |

Data adapted from a study on the hydrogenation of 3-NS, a representative nitrated sulfur compound. mdpi.com

Role of Ligands and Support Materials

The activity, selectivity, and stability of catalysts used in the transformation of this compound are profoundly influenced by both the ligands coordinating to the metal center and the support material on which the active species are dispersed.

Role of Ligands:

Ligands play a critical role in modifying the electronic and steric properties of a metal catalyst. In the context of transformations involving dibenzothiophene-type compounds, chelating ligands such as ethylenediaminetetraacetic acid (EDTA), citric acid (CA), and acetic acid (AA) have been shown to influence the surface properties and catalytic activity of CoMo/γ-Al₂O₃ catalysts used in hydrodesulfurization (HDS). The addition of these ligands can enhance the dispersion of the metal species and promote the formation of the active Co-Mo-S phase, leading to significantly improved HDS activity compared to the unmodified catalyst. researchgate.net The enhancement follows the order of CA > AA > EDTA, demonstrating that the choice of ligand is crucial. researchgate.net

In homogeneous catalysis, the structure of the ligand directly impacts the catalyst's performance. For instance, in the transfer hydrogenation of ketones using ruthenium complexes, the steric and electronic properties of ligands like bipyridine and N-heterocyclic carbenes (NHCs) dictate the catalytic efficiency. rsc.org Similarly, for platinum complexes involving dibenzothiophene derivatives, ancillary ligands can dramatically affect the photophysical properties, indicating a strong influence on the electronic environment of the metal center. rsc.org This principle extends to hydrogenation reactions where ligands can stabilize catalytic intermediates and direct the selectivity of the reaction.

Role of Support Materials:

The support material is fundamental to heterogeneous catalysis, providing a high surface area for the dispersion of the active metal nanoparticles and enhancing their stability. illinois.edu Common supports include various forms of carbon, alumina (B75360) (Al₂O₃), and silica (SiO₂). The interaction between the metal and the support can significantly alter the catalyst's performance.

For instance, bimetallic Pd-Au nanoparticles immobilized on multiwall carbon nanotubes (Pd₃Au₁/CNT) have been shown to be highly efficient for the hydrogenation of N-heterocyclic compounds. nih.gov When the same active phase (Pd₃Au₁) was supported on activated carbon (C) or alumina (Al₂O₃), the yield of the hydrogenated product was lower, highlighting the importance of the support material in achieving optimal activity. nih.gov